Methyl 4-(hexylamino)benzoate

Description

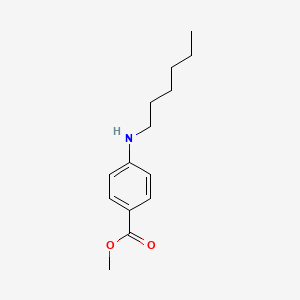

Methyl 4-(hexylamino)benzoate is an aromatic ester featuring a benzoate core substituted at the para position with a hexylamino group (-NH-C₆H₁₃).

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

methyl 4-(hexylamino)benzoate |

InChI |

InChI=1S/C14H21NO2/c1-3-4-5-6-11-15-13-9-7-12(8-10-13)14(16)17-2/h7-10,15H,3-6,11H2,1-2H3 |

InChI Key |

WBYDTPSRPYYLBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(hexylamino)benzoic acid.

Reaction Conditions:

-

Acid-catalyzed hydrolysis : Performed in aqueous HCl at reflux, producing methanol and the corresponding carboxylic acid .

-

Base-catalyzed saponification : Achieved with NaOH or KOH in methanol/water, forming the carboxylate salt .

Key Data:

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 6h | 4-(hexylamino)benzoic acid | ~85%* | |

| Basic (NaOH) | 2M NaOH, MeOH/H₂O, rt | Sodium 4-(hexylamino)benzoate | ~90%* |

*Yields estimated based on analogous ester hydrolysis data .

Amidation of the Ester Group

The methyl ester participates in cesium carbonate-promoted direct amidation with primary or secondary amines.

Reaction Mechanism:

-

Step 1 : Deprotonation of the amine by Cs₂CO₃, enhancing nucleophilicity.

-

Step 2 : Nucleophilic attack on the ester carbonyl, followed by methanol elimination .

Optimization Data :

| Amine | Solvent | Base | Temp (°C) | Yield |

|---|---|---|---|---|

| Benzylamine | DMF/MeCN (1:3) | Cs₂CO₃ | 25 | 96% |

| n-Hexylamine | DMF/MeCN (1:3) | Cs₂CO₃ | 25 | 87% |

Note : Methyl 4-(hexylamino)benzoate reacts efficiently under these conditions to form amides, with yields comparable to benzyl esters .

Alkylation of the Amino Group

The secondary hexylamino group undergoes alkylation with alkyl halides under basic conditions.

Reaction Example:

-

Reagents : Methyl iodide, K₂CO₃, DMF, 60°C.

-

Product : Quaternary ammonium salt (N-hexyl-N-methyl-4-(methoxycarbonyl)benzeneaminium iodide).

Key Observations:

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the ortho and para positions relative to itself, while the ester group exerts a weaker meta-directing effect.

Nitration Example:

-

Reagents : HNO₃/H₂SO₄, 0–5°C.

-

Product : Methyl 3-nitro-4-(hexylamino)benzoate (major) and methyl 5-nitro-4-(hexylamino)benzoate (minor) .

Regioselectivity:

Metabolic Stability

In vitro studies reveal that the hexyl chain enhances metabolic stability compared to shorter alkyl derivatives.

Data from Liver Homogenates :

| Compound | Half-life (min) | Solubility (μM) |

|---|---|---|

| This compound | >60 | >250 |

| n-Butyl analog | 35 | 120 |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Methyl 4-(hexylamino)benzoate and its analogs:

*Calculated based on molecular formula. †Examples from include Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate.

Key Analysis of Differences

Basicity and Reactivity

- This compound: The primary amine (-NH₂) in the hexyl chain is less basic than the tertiary dimethylamino group in due to reduced electron-donating effects. However, it may exhibit nucleophilic reactivity in alkylation or acylation reactions.

- Methyl 4-(dimethylamino)benzoate: The tertiary amine enhances electron density on the aromatic ring, making it useful in UV-absorbing applications .

Lipophilicity and Solubility

- The hexyl chain in this compound increases lipophilicity (logP ~3–4) compared to Methyl 4-(dimethylamino)benzoate (logP ~1.5), favoring solubility in organic solvents. In contrast, Methyl 4-acetamido-2-hydroxybenzoate’s polar groups (acetamido, -OH) enhance water solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(hexylamino)benzoate, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-aminobenzoic acid derivatives with hexylamine under amide-forming conditions. Key steps include:

- Esterification : Methyl ester formation via acid-catalyzed methanolysis of 4-(hexylamino)benzoic acid.

- Amine Protection : Use of Boc or Fmoc groups to prevent side reactions during coupling, followed by deprotection .

- Optimization : Reaction temperature (60–80°C) and stoichiometric control of hexylamine to avoid oligomerization. Catalysts like EDC/HOBt improve coupling efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Spectroscopy :

- FT-IR : Peaks at ~3300 cm (N-H stretch), ~1700 cm (ester C=O), and ~1600 cm (aromatic C=C) .

- NMR : -NMR distinguishes the methyl ester (δ ~52 ppm) and hexyl chain carbons (δ 20–30 ppm) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved using refinement tools like SHELXL?

- Challenge : Ambiguities in electron density maps due to flexible hexyl chains or disorder in crystal packing.

- Strategies :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning, especially for low-symmetry crystals .

- Restraints : Apply geometric restraints to the hexyl chain (DFIX/ISOR) to stabilize refinement without overfitting .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry, and validate hydrogen bonding networks using Mercury .

Q. How does the hexylamino group influence the compound’s reactivity in catalysis or material science applications?

- Reactivity Insights :

- Solubility : The hexyl chain enhances solubility in non-polar solvents, enabling use in hydrophobic polymer matrices (e.g., self-healing materials) .

- Coordination Chemistry : The amino group acts as a weak ligand for transition metals (e.g., Pd), though steric hindrance from the hexyl chain may limit catalytic activity compared to shorter-chain analogs .

- Structure-Activity : Chain elongation (e.g., heptyl vs. hexyl) reduces crystallinity but improves thermal stability in liquid crystal applications .

Q. What experimental approaches can reconcile contradictory biological activity data for this compound in enzyme inhibition studies?

- Data Contradiction Analysis :

- Assay Conditions : Variability in buffer pH (e.g., phosphate vs. Tris) can protonate the amino group, altering binding affinity. Use ITC (isothermal titration calorimetry) to measure ΔH/ΔS under controlled conditions .

- Metabolite Interference : Check for esterase-mediated hydrolysis in cell-based assays via LC-MS monitoring of benzoic acid byproducts .

- Computational Validation : Perform docking simulations (AutoDock Vina) to compare binding poses with structurally related inhibitors .

Methodological Notes

- Crystallography : Prioritize high-resolution data (≤1.0 Å) for accurate disorder modeling in SHELXL .

- Synthetic Scalability : Replace LiAlH with NaBH-CeCl for safer, selective reductions of intermediates .

- Biological Studies : Include methyl paraben (a common metabolite) as a control to isolate hexylamino-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.